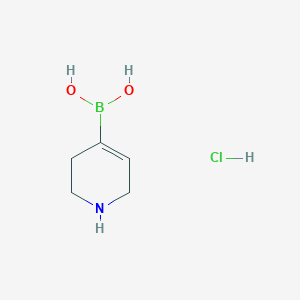

1,2,3,6-Tetrahydropyridine-4-YL-boronic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride typically involves the palladium-catalyzed cross-coupling of halopyridines with boronic acids or esters. One common method includes the use of tetraalkoxydiborane or dialkoxyhydroborane as reagents . The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Organic solvents (e.g., toluene, ethanol), temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl or substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . This compound’s ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.

Biology and Medicine: In biology and medicine, this compound is used in the development of potential therapeutic agents. For example, it has been explored as a building block for the synthesis of HIV-1 protease inhibitors and protein kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer and viral infections .

Industry: In the industrial sector, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is used in the production of advanced materials and polymers. Its role in the synthesis of functionalized organic compounds makes it a valuable component in the development of new materials with unique properties .

Mecanismo De Acción

The mechanism of action of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.

3-Pyridinylboronic acid: A related compound with a different substitution pattern on the pyridine ring.

2-Pyridinylboronic acid: Another isomer with distinct reactivity and applications.

Uniqueness: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is unique due to its tetrahydropyridine structure, which imparts specific reactivity and stability in cross-coupling reactions. This structural feature allows for the formation of stable intermediates and enhances the efficiency of the reaction .

Actividad Biológica

1,2,3,6-Tetrahydropyridine-4-YL-boronic acid hydrochloride is a boronic acid derivative with the molecular formula C5H11BClNO2 and a molecular weight of approximately 163.41 g/mol. This compound is primarily recognized for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various organic molecules. Its potential biological activities have also drawn significant attention in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to form stable complexes with proteins and enzymes. This property makes it a valuable tool in drug design and discovery. The compound has been explored as a building block for developing inhibitors targeting various biological pathways.

Applications in Medicinal Chemistry

Research indicates that this compound has utility in synthesizing therapeutic agents. Notable applications include:

- HIV-1 Protease Inhibitors : The compound has been investigated for its potential to inhibit HIV-1 protease, an essential enzyme for viral replication.

- Protein Kinase Inhibitors : It is also being explored as a precursor for developing inhibitors targeting various protein kinases involved in cancer signaling pathways.

Comparative Biological Activity

The following table summarizes some structural analogs of this compound and their unique aspects:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 1-Boc-1,2,3,6-tetrahydropyridin-4-ylboronic acid | 286961-14-6 | Contains a Boc protecting group | Enhanced stability for synthetic applications |

| Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 286961-15-7 | Incorporates a benzyl moiety | Potentially improved bioavailability |

| tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 1035235-26-7 | Isoquinoline structure | Different biological activity profile |

These compounds exhibit variations that may influence their reactivity and biological activity compared to this compound.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against specific biological targets. For instance:

- HIV Protease Inhibition : A study reported that derivatives of this compound showed significant inhibition of HIV protease activity with IC50 values in the low micromolar range.

- Kinase Inhibition : Research indicated that certain analogs exhibited promising activity against various kinases involved in cancer pathways. The modifications to the boronic acid moiety enhanced selectivity and potency.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that the compound's derivatives possess varying degrees of metabolic stability and solubility. For example:

- Metabolic Stability : Some analogs demonstrated improved metabolic stability in human liver microsomes compared to others with similar structures.

- Aqueous Solubility : Variations in substituents significantly affected solubility profiles; compounds with polar functional groups tended to have better solubility and bioavailability.

Summary of Key Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| HIV Protease Inhibition | Significant inhibition observed with low micromolar IC50 values |

| Kinase Activity | Promising results against multiple cancer-related kinases |

| Metabolic Stability | Enhanced stability noted with specific structural modifications |

| Aqueous Solubility | Polar functional groups improved solubility |

Propiedades

Fórmula molecular |

C5H11BClNO2 |

|---|---|

Peso molecular |

163.41 g/mol |

Nombre IUPAC |

1,2,3,6-tetrahydropyridin-4-ylboronic acid;hydrochloride |

InChI |

InChI=1S/C5H10BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7-9H,2-4H2;1H |

Clave InChI |

MIKWFZFMEHUEOJ-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CCNCC1)(O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.